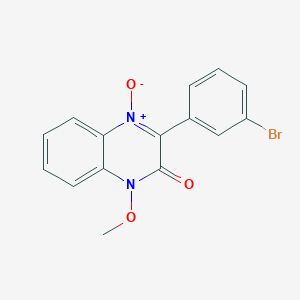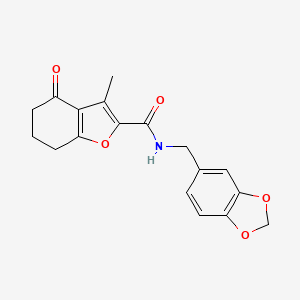![molecular formula C18H19ClN2O2 B4393026 N-{4-[(tert-butylamino)carbonyl]phenyl}-2-chlorobenzamide](/img/structure/B4393026.png)
N-{4-[(tert-butylamino)carbonyl]phenyl}-2-chlorobenzamide
Übersicht
Beschreibung
N-{4-[(tert-butylamino)carbonyl]phenyl}-2-chlorobenzamide, also known as Boc-protected 2-chlorobenzamide, is a chemical compound that has gained significant attention in the field of medicinal chemistry. This compound has been widely studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.
Wirkmechanismus
The mechanism of action of N-{4-[(tert-butylamino)carbonyl]phenyl}-2-chlorobenzamided 2-chlorobenzamide is not fully understood. However, studies have shown that this compound targets specific proteins and enzymes involved in various cellular processes. For example, N-{4-[(tert-butylamino)carbonyl]phenyl}-2-chlorobenzamided 2-chlorobenzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in epigenetic regulation. By inhibiting HDACs, N-{4-[(tert-butylamino)carbonyl]phenyl}-2-chlorobenzamided 2-chlorobenzamide can alter gene expression and induce apoptosis in cancer cells. Additionally, N-{4-[(tert-butylamino)carbonyl]phenyl}-2-chlorobenzamided 2-chlorobenzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response.
Biochemical and Physiological Effects:
Studies have shown that N-{4-[(tert-butylamino)carbonyl]phenyl}-2-chlorobenzamided 2-chlorobenzamide has several biochemical and physiological effects. In cancer cells, this compound induces apoptosis by activating caspases, which are enzymes involved in programmed cell death. N-{4-[(tert-butylamino)carbonyl]phenyl}-2-chlorobenzamided 2-chlorobenzamide also inhibits cell proliferation by inducing cell cycle arrest at the G1 phase. Inflammatory studies have shown that N-{4-[(tert-butylamino)carbonyl]phenyl}-2-chlorobenzamided 2-chlorobenzamide inhibits the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, N-{4-[(tert-butylamino)carbonyl]phenyl}-2-chlorobenzamided 2-chlorobenzamide has been shown to inhibit the aggregation of amyloid beta peptides, which are involved in the pathogenesis of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
N-{4-[(tert-butylamino)carbonyl]phenyl}-2-chlorobenzamided 2-chlorobenzamide has several advantages for lab experiments. This compound is easy to synthesize, and the yield is typically high. Additionally, N-{4-[(tert-butylamino)carbonyl]phenyl}-2-chlorobenzamided 2-chlorobenzamide is stable under standard lab conditions and has a long shelf life. However, there are also limitations to using N-{4-[(tert-butylamino)carbonyl]phenyl}-2-chlorobenzamided 2-chlorobenzamide in lab experiments. This compound has poor solubility in water, which can make it difficult to use in aqueous-based assays. Additionally, the Boc-protecting group can interfere with certain assays, such as those that involve enzymatic activity.
Zukünftige Richtungen
There are several future directions for the study of N-{4-[(tert-butylamino)carbonyl]phenyl}-2-chlorobenzamided 2-chlorobenzamide. One potential direction is the development of more potent and selective analogs of this compound. Additionally, further studies could investigate the potential of N-{4-[(tert-butylamino)carbonyl]phenyl}-2-chlorobenzamided 2-chlorobenzamide in combination with other therapeutic agents. Another future direction is the investigation of the use of N-{4-[(tert-butylamino)carbonyl]phenyl}-2-chlorobenzamided 2-chlorobenzamide in animal models of disease to determine its efficacy and safety in vivo. Finally, the development of novel drug delivery systems could improve the solubility and bioavailability of N-{4-[(tert-butylamino)carbonyl]phenyl}-2-chlorobenzamided 2-chlorobenzamide, making it a more effective therapeutic agent.
Wissenschaftliche Forschungsanwendungen
N-{4-[(tert-butylamino)carbonyl]phenyl}-2-chlorobenzamided 2-chlorobenzamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing cell proliferation. N-{4-[(tert-butylamino)carbonyl]phenyl}-2-chlorobenzamided 2-chlorobenzamide has also been studied for its anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, this compound has shown promise in the treatment of neurological disorders, such as Alzheimer's disease, by inhibiting the aggregation of amyloid beta peptides.
Eigenschaften
IUPAC Name |
N-[4-(tert-butylcarbamoyl)phenyl]-2-chlorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O2/c1-18(2,3)21-16(22)12-8-10-13(11-9-12)20-17(23)14-6-4-5-7-15(14)19/h4-11H,1-3H3,(H,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLKLFNGNVYLKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide](/img/structure/B4392945.png)
![4-fluoro-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}benzamide](/img/structure/B4392953.png)
![1-{3-[(4-chlorophenyl)thio]propanoyl}-4-(2-furoyl)piperazine](/img/structure/B4392955.png)
![N-(4-chlorophenyl)-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}propanamide](/img/structure/B4392961.png)
![3,3-diphenyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B4392965.png)

![4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxypropyl)butanamide](/img/structure/B4392986.png)
![N-(2-chlorophenyl)-2-(3-oxo-1,2,3,4-tetrahydronaphtho[1,8-ef][1,4]diazepin-2-yl)acetamide](/img/structure/B4392987.png)
![5-butyl-8-fluoro-3-(methylthio)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B4393008.png)
![4-fluoro-N-[7-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]benzamide](/img/structure/B4393015.png)

![4-chloro-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzamide](/img/structure/B4393025.png)
![N-{2-[(butylamino)carbonyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B4393039.png)
![N-{3-[(2-methoxybenzoyl)amino]propyl}nicotinamide](/img/structure/B4393043.png)
